molecular formula C16H15F2N3O2 B2996257 2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide CAS No. 1207022-57-8

2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide

Cat. No. B2996257
CAS RN: 1207022-57-8
M. Wt: 319.312
InChI Key: BIWJMXUNUVJTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide is a small molecule inhibitor that targets the protein kinase B-Raf, which is a key player in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer. Due to its potential as an anti-cancer agent, 2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide has been the subject of extensive scientific research.

Scientific Research Applications

  • Metabolism and Detection in Medical Applications :

    • Flutamide, a related compound, is metabolized in human liver microsomes, forming various metabolites, one of which is structurally similar to the requested compound. This study enhances understanding of the metabolism of flutamide, which could be relevant to similar compounds (Goda et al., 2006).
    • Another study on flutamide focused on detecting this compound in pharmaceutical dosage forms, which is relevant for quality control in the pharmaceutical industry (Khan et al., 2015).
  • Chemical Reactions and Synthesis :

    • Research on the ring cleavage reaction of 1, 3-Oxazine-2, 4(3H)-dione derivatives with amines provides insights into the chemical behavior of compounds structurally related to the requested compound (Kinoshita et al., 1989).
    • The study on the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, highlights the versatility in synthesizing compounds with ureido groups, which is a key feature of the requested compound (Piekarska‐Bartoszewicz & Tcmeriusz, 1993).
  • Pharmacological Properties :

    • A study on ureido-acetamides, which are structurally similar to the requested compound, revealed their properties as potent and selective non-peptide CCKB/gastrin receptor antagonists. This suggests potential therapeutic applications in areas where CCKB receptors are involved (Bertrand et al., 1994).
  • Spectral and Structural Analysis :

    • An in-depth spectral and structural study of flutamide, a compound related to the requested one, was performed using density functional theory. Such studies are crucial for understanding the physical and chemical properties of these compounds (Mariappan & Sundaraganesan, 2014).
  • Photoreactions and Stability :

    • Research on the photoreactions of flutamide in different solvents provides insights into the stability and behavior of similar compounds under light exposure, which is critical for handling and storage (Watanabe et al., 2015).

properties

IUPAC Name

2-[4-[(2,6-difluorophenyl)carbamoylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2/c1-19-14(22)9-10-5-7-11(8-6-10)20-16(23)21-15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWJMXUNUVJTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide

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